(3-ETHYL-5-METHYL-4-ISOXAZOLYL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE
Overview
Description
(3-ETHYL-5-METHYL-4-ISOXAZOLYL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-ETHYL-5-METHYL-4-ISOXAZOLYL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE typically involves a multi-step process. One common method starts with the preparation of the isoxazole ring, which can be achieved through a (3+2) cycloaddition reaction. This reaction often employs Cu(I) or Ru(II) as catalysts
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce the use of hazardous reagents, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(3-ETHYL-5-METHYL-4-ISOXAZOLYL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol. The choice of reagents and conditions depends on the desired transformation and the functional groups present in the molecule.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(3-ETHYL-5-METHYL-4-ISOXAZOLYL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3-ETHYL-5-METHYL-4-ISOXAZOLYL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The isoxazole ring is known to interact with enzymes and receptors in the body, modulating their activity. The fluorobenzyl group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (3-ETHYL-5-METHYL-4-ISOXAZOLYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE
- (3-ETHYL-5-METHYL-4-ISOXAZOLYL)[4-(3-METHYLPHENYL)PIPERAZINO]METHANONE
Uniqueness
Compared to similar compounds, (3-ETHYL-5-METHYL-4-ISOXAZOLYL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE is unique due to the presence of the fluorobenzyl group, which imparts distinct physicochemical properties. This group enhances the compound’s lipophilicity and stability, making it a valuable candidate for drug development.
Properties
IUPAC Name |
(3-ethyl-5-methyl-1,2-oxazol-4-yl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O2/c1-3-16-17(13(2)24-20-16)18(23)22-10-8-21(9-11-22)12-14-4-6-15(19)7-5-14/h4-7H,3,8-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXNFFWWZDJIOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)N2CCN(CC2)CC3=CC=C(C=C3)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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